molecular formula C20H24N2O5S B7691123 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide

Cat. No.: B7691123
M. Wt: 404.5 g/mol
InChI Key: GTZDRXBBMNTDMZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide, also known as Compound X, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, this compound X has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. In addition, this compound X has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and has been implicated in the development of various cancers.
Biochemical and physiological effects:
This compound X has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound X has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Furthermore, this compound X has been found to have an effect on the expression of certain genes, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide X in lab experiments is its potential as a potent and selective HDAC inhibitor. This specificity may reduce the risk of off-target effects and increase the efficacy of the compound. However, one limitation of using this compound X in lab experiments is its relatively low solubility in water, which may limit its bioavailability and require the use of specialized solvents.

Future Directions

There are several potential future directions for research on N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide X. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound X, including its absorption, distribution, metabolism, and excretion in vivo. Furthermore, future research may focus on the development of novel formulations or delivery methods for this compound X that can improve its bioavailability and efficacy. Finally, additional studies may be needed to further elucidate the mechanism of action of this compound X and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide X involves several steps that require specialized equipment and expertise. The first step involves the preparation of benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 4-aminophenyl sulfonamide to form the corresponding amide. The final step involves the reaction of the amide with tert-butyl 3-bromo-2-(4-bromophenyl)propanoate to yield this compound X.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide X has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, this compound X has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound X has also demonstrated anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-20(2,3)22-28(24,25)16-8-4-14(5-9-16)6-11-19(23)21-15-7-10-17-18(12-15)27-13-26-17/h4-5,7-10,12,22H,6,11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZDRXBBMNTDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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